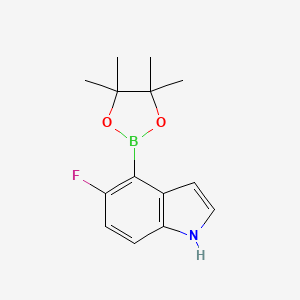

5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

描述

5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 1072009-08-5) is a boronic ester-functionalized indole derivative. Its structure features a fluorine atom at the 5-position of the indole ring and a pinacol boronic ester moiety at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceutical and materials chemistry . Its molecular weight is 261.11 g/mol, with a purity typically exceeding 95% .

属性

IUPAC Name |

5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)12-9-7-8-17-11(9)6-5-10(12)16/h5-8,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVYWRZQLIGSEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=CN3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072009-08-5 | |

| Record name | 5-Fluoro-1H-indole-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Tosyl Protection and Halogenation Followed by Miyaura Borylation

One well-documented approach involves:

Step 1: Tosylation of Fluoroindole

- The indole nitrogen is protected by reaction with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide or sodium hydride.

- Example: 5-fluoroindole is treated with p-toluenesulfonyl chloride in toluene with NaOH or NaH to yield 5-fluoro-1-tosyl-1H-indole in high yield (up to 88-92%) under nitrogen atmosphere at room temperature.

Step 2: Bromination at the 4-Position

Step 3: Miyaura Borylation

- The brominated intermediate is subjected to palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron as the boron source.

- Typical conditions include Pd(dppf)Cl2 or Pd(PPh3)4 as catalyst, potassium acetate as base, and solvents such as dimethylformamide (DMF) or toluene.

- This reaction installs the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group with yields varying depending on conditions (reported yields range broadly from 7% to 79% depending on purification and base choice).

Step 4: Deprotection (if necessary)

- The tosyl group can be removed under basic conditions to afford the free indole boronate ester, i.e., 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.

Direct C–H Borylation Approach

- Recent advances allow direct C–H borylation of fluorinated indoles without prior halogenation.

- Using iridium catalysts with bis(pinacolato)diboron under mild conditions, selective borylation at the 4-position of 5-fluoroindole can be achieved.

- This method reduces the number of steps and avoids the need for halogenated intermediates, improving atom economy and potentially increasing yield.

- However, regioselectivity and catalyst choice are critical to avoid borylation at undesired positions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes/Comments |

|---|---|---|

| Tosylation | p-Toluenesulfonyl chloride, NaOH or NaH, toluene, N2, RT | High yield (88-92%), protects indole N |

| Bromination | Br2 or NBS, CH2Cl2, 0°C to RT | Regioselective at 4-position |

| Miyaura Borylation | Pd catalyst (Pd(dppf)Cl2 or Pd(PPh3)4), bis(pinacolato)diboron, KOAc, DMF or toluene, 80-100°C | Yield varies widely (7-79%), base and purification critical |

| Deprotection (optional) | Basic hydrolysis (NaOH or KOH), aqueous conditions | Removes tosyl group, yields depend on conditions |

Purification Techniques

- Column chromatography on silica gel using gradients of heptane/ethyl acetate or similar solvent systems is commonly employed.

- Crystallization may be used for final product purification to enhance purity (>97% reported).

- Careful control of moisture and air exclusion is necessary due to boronate ester sensitivity.

Research Findings and Comparative Notes

- The choice of base in the Miyaura borylation step significantly affects yield and purity.

- Sodium hydride in DMF is effective for tosylation steps, providing high yields and clean reactions.

- The fluorine substituent influences electronic properties, affecting reactivity during halogenation and borylation.

- Variations in catalyst systems and reaction times have been explored to optimize the borylation step.

- Industrial scale-up may employ continuous flow chemistry and automated platforms to improve reproducibility and throughput.

Summary Table of Key Preparation Methods

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key intermediate in palladium-catalyzed cross-couplings, enabling aryl-aryl bond formation.

Reaction Conditions and Substrate Compatibility

| Substrate Type | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Citation |

|---|---|---|---|---|---|---|

| Bromopyridines | Pd(dba)₂/Xantphos | Cs₂CO₃ | CPME:H₂O (4:1) | 106 | 99 (conv) | |

| Aryl Halides | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 80 | 48 |

Key findings:

-

Optimal performance occurs with Xantphos ligands and Cs₂CO₃ in ether-water biphasic systems, achieving near-quantitative conversion in 45 minutes .

-

Electron-deficient aryl halides (e.g., 4-bromo-2-methyl-1-nitrobenzene) couple efficiently, albeit with moderate yields due to competing side reactions .

Functional Group Transformations

The boronate group undergoes selective transformations while preserving the indole core:

2.1. Transmetallation with Organozinc Reagents

-

Reacts with ZnEt₂ under anhydrous conditions to form zincate intermediates, enabling subsequent electrophilic trapping (e.g., with aldehydes).

2.2. Hydrolysis to Boronic Acid

-

Acidic hydrolysis (HCl/H₂O, 25°C) yields 5-fluoro-1H-indole-4-boronic acid , though this species is prone to protodeboronation .

Protodeboronation Pathways

Under protic conditions, competitive deboronation limits synthetic utility:

| Condition | Additive | Temp (°C) | Deborylated Product Yield (%) |

|---|---|---|---|

| H₂O/MeOH | None | 25 | 32 |

| H₂O/MeOH | NaHCO₃ | 25 | <5 |

This side reaction is suppressed in non-aqueous media or with weakly basic additives.

Electrophilic Aromatic Substitution

The indole moiety participates in regioselective substitutions:

4.1. Nitration

-

Directed by the boronate group, nitration occurs preferentially at the 6-position (HNO₃/AcOH, 0°C), yielding mono-nitro derivatives.

4.2. Halogenation

-

Iodination (NIS/DCM, 25°C) targets the 3-position , producing 3-iodo-5-fluoro-4-boronate indole derivatives .

Stability Under Synthetic Conditions

Critical stability parameters:

-

pH Sensitivity : Stable in neutral to weakly basic conditions (pH 6–9), but undergoes rapid hydrolysis at pH <4 .

This compound’s reactivity profile highlights its dual functionality as both a directing group and a coupling partner, making it valuable for constructing complex heterocyclic architectures. Future research directions include developing enantioselective transformations leveraging its planar chirality.

科学研究应用

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of this compound is in the development of anticancer agents. The indole structure is known for its biological activity, and the incorporation of a boron-containing moiety enhances its potential as a therapeutic agent. Studies have shown that derivatives of indole can exhibit inhibitory effects on cancer cell lines, making this compound a candidate for further investigation in cancer therapy .

Mechanism of Action

The mechanism through which this compound exerts its effects may involve the modulation of signaling pathways related to cell proliferation and apoptosis. Research indicates that compounds with similar structures can interfere with the function of enzymes involved in these pathways .

Organic Synthesis

Reagent in Cross-Coupling Reactions

This compound serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. The boronate ester functionality allows for the coupling with various electrophiles to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals . The use of this compound in these reactions can lead to higher yields and selectivity compared to traditional methods.

Synthesis of Complex Molecules

The versatility of this compound extends to the synthesis of complex organic molecules. Its ability to undergo various transformations makes it a useful building block in synthetic organic chemistry. For instance, it can be modified to introduce different functional groups that enhance the biological activity or physicochemical properties of the resulting compounds .

Materials Science

Development of Functional Materials

In materials science, this compound can be utilized in the development of functional materials such as polymers and coatings. The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties . Additionally, its unique optical properties may be harnessed for applications in electronics and photonics.

Photonic Applications

The indole moiety is known for its luminescent properties. Research into the photonic applications of this compound suggests potential uses in light-emitting devices and sensors. The ability to tune its optical characteristics through chemical modifications opens avenues for innovative applications in optoelectronics .

Case Studies

作用机制

The mechanism of action of 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is primarily related to its ability to participate in various chemical reactions. The boronic ester group acts as a versatile functional group that can undergo transmetalation, oxidation, and other transformations. The fluorine atom enhances the compound’s reactivity and stability, making it suitable for use in diverse applications.

相似化合物的比较

Substitution Pattern and Electronic Effects

The position and type of substituents significantly influence reactivity and applications. Key analogs include:

Reactivity in Cross-Coupling Reactions

- The target compound’s 4-boronic ester position enables efficient coupling with aryl halides, yielding para-substituted biaryls. Fluorine at the 5-position may direct electrophilic substitution in subsequent reactions .

- Analogs with boronic esters at positions 6 or 7 (e.g., CAS: 642494-37-9) exhibit distinct regioselectivity, often forming meta-coupled products .

Stability and Handling

生物活性

5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₇BFNO₂

- Molecular Weight : 261.10 g/mol

- CAS Number : 955978-85-5

The biological activity of this compound is primarily attributed to its ability to act as a boronic ester. Boronic esters are known to participate in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. The presence of the fluoro group enhances the compound's reactivity and stability, potentially influencing its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study demonstrated that indole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's structural features may enhance its binding affinity to specific targets involved in tumor progression.

Case Studies

- Inhibition of Kinases : A study evaluated the inhibitory effects of indole derivatives on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The results showed that modifications on the indole ring significantly affected the potency against CDK6 and CDK4 .

- Selectivity for Cancer Cells : Another investigation focused on the selectivity of indole derivatives for cancerous versus normal cells. The findings suggested that certain substitutions on the indole scaffold could lead to enhanced selectivity for cancer cells while minimizing toxicity to normal cells .

Data Table: Biological Activities of Related Compounds

常见问题

Q. What are the optimal synthetic routes for preparing 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A typical protocol involves reacting a boronic ester-functionalized indole precursor with fluorinated aryl alkynes in PEG-400/DMF solvent mixtures under ambient conditions for 12 hours . Purification often employs column chromatography with ethyl acetate/hexane gradients (e.g., 70:30 ratio) to isolate the product in moderate yields (22–42%) . For boronic ester installation, direct borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂pin₂) in THF at 80°C is recommended .

Q. How can structural characterization of this compound be validated using spectroscopic methods?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.1–7.3 ppm for indole H-atoms) and methyl groups from the dioxaborolane moiety (δ 1.3 ppm) .

- ¹⁹F NMR : A single peak near δ -114 ppm confirms the fluorine substituent’s position .

- FAB-HRMS : Molecular ion peaks (e.g., m/z 385.0461 [M+H]⁺) validate the molecular formula .

- TLC : Use 70:30 ethyl acetate/hexane to monitor reaction progress (Rf ≈ 0.30) .

Advanced Research Questions

Q. How does the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety influence Suzuki-Miyaura cross-coupling efficiency?

The dioxaborolane group enhances stability and reactivity in Pd-catalyzed cross-couplings. Optimize reactions with Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 70°C. The fluorine substituent may sterically hinder coupling; adjust aryl halide partners (e.g., electron-deficient bromobenzenes) to improve yields . Monitor reaction progress via ¹¹B NMR to detect boronate intermediates .

Q. What strategies resolve low yields in CuAAC reactions involving this compound?

Yield discrepancies (e.g., 22% vs. 66% in similar syntheses) may arise from:

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

DFT calculations (e.g., B3LYP/6-31G*) can model the boron center’s electrophilicity and indole ring’s π-π stacking potential. Docking studies with kinase targets (e.g., FLT3) may explain bioactivity observed in fluorinated indole derivatives . Validate predictions with in vitro assays using HEK293 cells .

Q. What crystallographic techniques are suitable for resolving structural ambiguities?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal. Grow crystals via slow evaporation in chloroform/hexane. The fluorine atom’s high electron density may cause anisotropic displacement parameters; use high-resolution data (d ≤ 0.8 Å) for accurate refinement .

Applications in Drug Development and Material Science

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimaera) design?

The boronic ester serves as a warhead for covalent binding to target proteins (e.g., BTK). Conjugate via PEG linkers to E3 ligase ligands (e.g., thalidomide analogs) to induce protein degradation. Optimize cell permeability by modifying the indole’s substituents .

Q. Can this compound act as a building block for organic electronics?

Yes. The planar indole core and electron-deficient boron group enable use in OLEDs as electron-transport layers. Co-polymerize with thiophene derivatives via Stille coupling to enhance charge mobility .

Troubleshooting Experimental Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。